Calcium sulfate dihydrate

Catalog No.
S1492706
CAS No.
10101-41-4
M.F
CaSO4. 2H2O
CaH4O6S
M. Wt
172.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium sulfate dihydrate

CAS Number

10101-41-4

Product Name

Calcium sulfate dihydrate

IUPAC Name

calcium;sulfate;dihydrate

Molecular Formula

CaSO4. 2H2O
CaH4O6S

Molecular Weight

172.17 g/mol

InChI

InChI=1S/Ca.H2O4S.2H2O/c;1-5(2,3)4;;/h;(H2,1,2,3,4);2*1H2/q+2;;;/p-2

InChI Key

PASHVRUKOFIRIK-UHFFFAOYSA-L

SMILES

O.O.[O-]S(=O)(=O)[O-].[Ca+2]

Solubility

0.2 % at 77° F (NIOSH, 2016)
Solubility in water, g/100ml at 25 °C: 0.24 (very poor)
Solubility in water, g/100ml at 20 °C: 0.2 (very poor)
(77°F): 0.2%

Synonyms

Alabaster, Anhydrous Sulfate of Lime, Artificial Dental Stone, Calcium Sulfate, Calcium Sulfate (1:1), Dihydrate, Calcium Sulfate (1:1), Hemihydrate, Calcium Sulfate (2:1), Calcium Sulfate Dihydrate, Calcium Sulfate, Anhydrous, Calcium Sulfate, Dihydrate, Calcium Sulfate, Hemihydrate, Calcium Sulphate, Dental Gypsum, Dental Stone, Artificial, Drierite, Gypsite, Gypsum, Gypsum, Dental, Karstenite, Plaster of Paris, Stone, Artificial Dental

Canonical SMILES

O.O.[O-]S(=O)(=O)[O-].[Ca+2]
  • Biocompatibility: Calcium sulfate is highly biocompatible, meaning it is well-tolerated by the body and does not trigger significant immune responses . This makes it ideal for use in bone grafts and implants.
  • Osteoconduction: The porous structure of calcium sulfate allows bone cells to grow and migrate through the material, promoting bone formation . This property makes it a valuable scaffold for bone tissue regeneration.
  • Resorbable: Unlike some other biomaterials, calcium sulfate is gradually resorbed by the body as new bone tissue is formed . This allows for complete replacement by native bone without leaving behind any foreign material.

These characteristics have led to the exploration of calcium sulfate dihydrate in various bone regeneration applications:

  • Bone graft substitutes: Synthetic or naturally derived calcium sulfate can be used as bone graft substitutes to fill bone defects caused by trauma, disease, or surgery .
  • Drug delivery systems: Calcium sulfate can be used as a carrier for delivering drugs and growth factors to promote bone healing and regeneration .

Other Research Applications

While bone regeneration is the most prominent research area, calcium sulfate dihydrate is also being explored for other scientific applications:

  • Desiccant: Due to its ability to absorb moisture, calcium sulfate is used as a desiccant in various industries to remove humidity from air or gases .
  • Wastewater treatment: Calcium sulfate can be used to remove certain contaminants from wastewater, making it an environmentally friendly treatment option .
  • Cosmetics and pharmaceuticals: Calcium sulfate is found in some cosmetic and pharmaceutical products as an excipient or bulking agent .

Calcium sulfate dihydrate, with the chemical formula CaSO42H2O\text{CaSO}_4\cdot 2\text{H}_2\text{O}, is a hydrated form of calcium sulfate. It appears as a fine, white to slightly yellow-white, odorless powder. This compound is commonly known as gypsum and is a significant mineral in various industries. It consists of one calcium ion, one sulfate ion, and two water molecules per formula unit. The molecular weight of calcium sulfate dihydrate is approximately 172.17 g/mol .

Calcium sulfate dihydrate plays a role in various biological processes. In bone formation, it acts as a precursor for hydroxyapatite, the main mineral component of bones []. It also finds use as a firming agent in the food industry, influencing the texture of tofu and other products.

, particularly involving dehydration and rehydration. When heated, it can lose water to form calcium sulfate hemihydrate (commonly known as plaster of Paris):

CaSO42H2OΔCaSO412H2O+32H2O\text{CaSO}_4\cdot 2\text{H}_2\text{O}\xrightarrow{\Delta}\text{CaSO}_4\cdot \frac{1}{2}\text{H}_2\text{O}+\frac{3}{2}\text{H}_2\text{O}

Conversely, when mixed with water at ambient temperatures, it reverts to its dihydrate form:

CaSO412H2O+32H2OCaSO42H2O\text{CaSO}_4\cdot \frac{1}{2}\text{H}_2\text{O}+\frac{3}{2}\text{H}_2\text{O}\rightarrow \text{CaSO}_4\cdot 2\text{H}_2\text{O}

This property is exploited in various applications, such as in construction and dentistry .

Calcium sulfate dihydrate can be synthesized through several methods:

  • Natural Formation: It occurs naturally as gypsum in sedimentary environments.
  • Neutralization Reaction: It can be produced by reacting sulfuric acid with calcium carbonate or calcium hydroxide:
    CaCO3+H2SO4CaSO4+CO2+H2O\text{CaCO}_3+\text{H}_2\text{SO}_4\rightarrow \text{CaSO}_4+\text{CO}_2+\text{H}_2\text{O}
  • Hydration of Anhydrous Calcium Sulfate: Anhydrous calcium sulfate can be hydrated by adding water under controlled conditions.

These methods ensure the production of high-purity calcium sulfate dihydrate suitable for industrial applications .

Calcium sulfate dihydrate has a wide range of applications:

  • Construction: Used in drywall and plasterboard.
  • Dental: Employed as an impression material and for making dental casts.
  • Agriculture: Acts as a soil conditioner and fertilizer.
  • Food Industry: Serves as a food additive (E516) and firming agent.
  • Pharmaceuticals: Functions as an excipient in tablet formulations .

Studies on the interactions of calcium sulfate dihydrate with other compounds have shown its ability to react with various acids and bases, influencing its solubility and reactivity. For instance, its interactions with phosphates can lead to the formation of complex minerals that affect soil chemistry. Additionally, its role in cement hydration processes highlights its importance in construction materials .

Calcium sulfate dihydrate is often compared with other hydrated forms of calcium sulfate due to their similar chemical properties but distinct characteristics:

CompoundChemical FormulaUnique Characteristics
Calcium sulfate (anhydrite)CaSO4\text{CaSO}_4Anhydrous form, used mainly as a desiccant
Calcium sulfate hemihydrateCaSO40.5H2O\text{CaSO}_4\cdot 0.5\text{H}_2\text{O}Known as plaster of Paris; sets quickly upon hydration
Gypsum (natural form)CaSO42H2O\text{CaSO}_4\cdot 2\text{H}_2\text{O}Naturally occurring mineral; widely used in agriculture
BassaniteCaSO40.5H2O\text{CaSO}_4\cdot 0.5\text{H}_2\text{O}Intermediate phase between anhydrite and dihydrate

Calcium sulfate dihydrate stands out due to its unique ability to hydrate rapidly and set into a solid form while maintaining structural integrity, making it invaluable in construction and medical applications .

Natural Geological Formation from Anhydrite

Calcium sulfate dihydrate often forms in nature through the hydration of anhydrite (CaSO₄), a process termed gypsification. Petrographic studies reveal that this transformation occurs via the dissolution of anhydrite in water, followed by the precipitation of gypsum. The reaction is accelerated by the presence of alkali sulfates, acids, and bases, which facilitate the formation of transient surface complexes on anhydrite particles [1]. These complexes lower the activation energy required for dissolution, enabling calcium and sulfate ions to enter the aqueous phase.

The hydration process is governed by the equation:
$$ \text{CaSO}4 + 2\text{H}2\text{O} \rightarrow \text{CaSO}4\cdot2\text{H}2\text{O} $$
However, the reaction is not instantaneous. Phase stability studies indicate that below 42°C, gypsum remains the thermodynamically stable phase, while above this threshold, anhydrite or double salts may dominate [1]. The presence of foreign cations (e.g., Na⁺, K⁺) further modulates reaction rates by adsorbing onto gypsum surfaces, thereby inhibiting or promoting crystal growth depending on ion-specific effects [3].

Laboratory Synthesis via Hemihydrate Hydration

In industrial settings, calcium sulfate dihydrate is commonly produced by hydrating calcium sulfate hemihydrate (CaSO₄·0.5H₂O), also known as plaster of Paris. This reaction is highly exothermic and proceeds through a through-solution mechanism:

  • Dissolution: Hemihydrate dissolves in water, creating a supersaturated solution of Ca²⁺ and SO₄²⁻ ions.
  • Nucleation: Gypsum nuclei form, often templated by nano/microdust particles present in the solution [6].
  • Crystal Growth: Ions deposit onto nuclei, leading to dihydrate crystal growth.

The rate of hydration is influenced by:

  • Induction Period: The time required for nucleation to commence, which decreases with higher supersaturation or impurity concentrations [2] [6].
  • Temperature: Elevated temperatures accelerate dissolution but may destabilize gypsum above 42°C [1].
  • Additives: Alkali sulfates reduce the induction period, while certain ions (e.g., NO₃⁻) inhibit growth by forming soluble complexes [3] [5].

Hydration Processes and Reaction Kinetics

Hemihydrate-to-Dihydrate Conversion Mechanism

The hydration of hemihydrate follows a two-stage process:

  • Initial Dissolution: Hemihydrate particles dissolve into Ca²⁺ and SO₄²⁻ ions, creating a supersaturated solution. Studies using sulfur-35 and calcium-45 isotopes confirm that dissolution precedes precipitation, with no direct solid-state transformation [4].
  • Precipitation and Growth: Gypsum crystals form once the solution exceeds the critical supersaturation threshold. The reaction rate is self-accelerating due to the increasing surface area of growing crystals [4].

The overall reaction can be modeled as:
$$ \frac{dx}{dt} = k \cdot (1 - x)^{2/3} $$
where $$ x $$ is the fraction of hydrated hemihydrate, and $$ k $$ is a rate constant dependent on temperature and impurity levels [4].

Factors Influencing Hydration Kinetics

Supersaturation

The degree of supersaturation ($$ \sigma $$) directly impacts nucleation and growth rates:
$$ \sigma = \frac{[\text{Ca}^{2+}][\text{SO}4^{2-}]}{K{sp}} $$
where $$ K_{sp} $$ is the solubility product of gypsum. Higher $$ \sigma $$ shortens the induction period but may lead to smaller crystal sizes due to rapid nucleation [5].

Temperature

Hydration rates increase with temperature up to 42°C, beyond which gypsum becomes metastable. For example, at 25°C, the induction period for a supersaturation ratio of 1.5 is ~40 minutes, whereas at 35°C, it reduces to ~15 minutes [5].

Additives and Impurities

  • Accelerators: Alkali sulfates (e.g., Na₂SO₄) adsorb onto hemihydrate surfaces, enhancing dissolution rates [1].
  • Inhibitors: Nitrate ions (NO₃⁻) form complexes with Ca²⁺, reducing free ion concentrations and delaying nucleation [3].

Crystallization and Crystal Growth Dynamics

Nucleation Mechanisms

Gypsum nucleation is predominantly heterogeneous, requiring foreign particles (nano/microdust) to act as templates. These particles, often present even in reagent-grade chemicals, provide surfaces for ion adsorption, lowering the energy barrier for nucleation [6]. Dynamic light scattering (DLS) studies show that solutions filtered through 200 nm membranes still contain ~10³ nanoparticles/mL, which significantly shorten induction periods [6].

Crystal Growth and Morphology

Gypsum crystals typically exhibit a tabular or prismatic habit, with growth rates varying across crystallographic faces:

  • {010} Faces: Growth is inhibited by adsorbed Ca²⁺ ions or water molecules, leading to plate-like morphologies [3].
  • {110} Faces: Faster growth along the c-axis results in elongated crystals.

The presence of additives like Ag⁺ or HSO₄⁻ further modulates morphology by selectively adsorbing onto specific faces [3].

Phase Diagram and Transition Temperatures

The calcium sulfate-water system exhibits well-defined thermodynamic stability regions that dictate phase formation under varying temperature and pressure conditions [4] [8]. Comprehensive thermodynamic modeling using the Pitzer equation framework has established precise transition temperatures for the various calcium sulfate phases [4] [9].

PropertyValueReference
Transition temperature gypsum to anhydrite315.95 K (42.8°C)Shen et al. 2019 [4]
Transition temperature gypsum to hemihydrate374.55 K (101.4°C)Shen et al. 2019 [4]
Stable temperature range for gypsum273.15-315.95 K (0-42.8°C)Shen et al. 2019 [4]
Stable temperature range for anhydrite>315.95 K (>42.8°C)Shen et al. 2019 [4]
Hemihydrate stabilityMetastable at all temperaturesShen et al. 2019 [4]

The thermodynamic assessment reveals that calcium sulfate dihydrate maintains stability exclusively below 315.95 K under atmospheric pressure conditions [4] [8]. Above this critical temperature, anhydrite becomes the thermodynamically favored phase, while the hemihydrate remains metastable throughout the entire temperature range studied [4]. This metastability of the hemihydrate phase has profound implications for industrial applications, particularly in construction materials where controlled hydration kinetics are essential [10] [11].

Solubility Characteristics

The solubility behavior of calcium sulfate dihydrate exhibits complex temperature dependence that differs markedly from typical ionic compounds [12] [13]. Unlike most salts that show increasing solubility with temperature, gypsum displays retrograde solubility, reaching maximum dissolution around 35-40°C before decreasing at higher temperatures [14] [8].

The solubility of calcium sulfate dihydrate in pure water at 25°C approximates 2.05 g/L, corresponding to a molal concentration of approximately 0.015 mol/kg [14] [8]. This relatively low solubility creates favorable conditions for supersaturation-driven crystallization processes, enabling detailed kinetic studies across a wide range of driving forces [1] [15].

Classical Nucleation Theory Framework

Theoretical Foundations

Classical nucleation theory provides the fundamental framework for understanding the thermodynamic barriers associated with calcium sulfate dihydrate formation [16] [17]. The theory predicts that nucleation occurs through the formation of critical clusters that overcome the interfacial energy penalty associated with creating new solid-liquid interfaces [2] [3].

The nucleation rate according to classical nucleation theory follows the expression [16] [17]:

$$ J = A \exp\left(-\frac{B}{\ln^2 S}\right) $$

where J represents the nucleation rate, A is the pre-exponential factor, B contains the interfacial energy term, and S denotes the supersaturation ratio [16]. This fundamental relationship has been extensively validated for calcium sulfate systems across diverse experimental conditions [1] [2] [18].

Interfacial Energy Determinations

Experimental determinations of interfacial energies for calcium sulfate dihydrate nucleation have yielded consistent values that align with theoretical predictions [18] [19] [20]. The interfacial tension between gypsum nuclei and aqueous solutions varies significantly depending on the nucleation mechanism and solution composition [18] [21].

ParameterValueConditionsReference
Interfacial tension (homogeneous nucleation)40 mJ/m²Pure water, high supersaturationHe et al. 1994; Lancia et al. 1999 [20]
Interfacial tension (heterogeneous nucleation)14 mJ/m²Pure water, low supersaturationAlimi et al. 2003 [20]
Interfacial tension in 3.0 m NaCl at 25°C39 mJ/m²NaCl solution, 25°CZhang & Nancollas 1992 [18]
Interfacial tension in 3.0 m NaCl at 90°C63 mJ/m²NaCl solution, 90°CZhang & Nancollas 1992 [18]

The substantial difference between homogeneous and heterogeneous nucleation interfacial energies reflects the significant influence of foreign surfaces on the nucleation barrier [2] [18]. This reduction in interfacial energy for heterogeneous nucleation explains the prevalence of surface-mediated crystallization in practical systems [2] [3].

Critical Nucleus Characteristics

The critical nucleus size for calcium sulfate dihydrate formation depends strongly on the supersaturation level and solution conditions [16] [19]. At typical experimental supersaturations (S = 2-4), critical nuclei range from 1-10 nanometers in diameter, containing approximately 50-500 formula units [16] [19]. These dimensions place critical nuclei in a size regime where surface effects dominate bulk thermodynamic properties, necessitating careful consideration of size-dependent interfacial energies [21] [22].

Non-Classical Nucleation Pathways

Prenucleation Cluster Formation

Recent investigations have revealed the existence of stable prenucleation clusters in calcium sulfate solutions that precede classical nucleation events [2] [6] [7]. These nanometric species, designated as primary particles, form through ion association processes that occur well below traditional supersaturation thresholds [7] [23].

The formation of prenucleation clusters follows a continuous process where calcium and sulfate ions associate into neutral species that can be detected through advanced analytical techniques including small-angle X-ray scattering and analytical ultracentrifugation [7]. These primary species typically measure 3-5 nanometers in diameter and contain structured calcium sulfate cores surrounded by hydrated water layers [6] [7].

Cluster Aggregation and Structural Reorganization

Following the formation of primary species, calcium sulfate nucleation proceeds through aggregation processes that generate larger, more ordered structures [7] [24]. Time-resolved observations reveal that primary clusters align in one-dimensional arrangements, forming chain-like assemblies extending 10-15 nanometers in length [7].

This aggregation process involves specific orientational interactions between primary particles, suggesting the presence of structural ordering within the initial clusters [7]. The assembly mechanism appears to be driven by electrical dipole interactions that enable primary species to recognize and align with each other in preferential orientations [7].

Transition to Crystalline Order

The final stage of non-classical nucleation involves the transformation of aggregated cluster chains into crystalline gypsum through internal structural reorganization [7] [24]. This process occurs without significant change in particle size or morphology, indicating that the transition primarily involves atomic rearrangement within existing assemblies [7].

Cryo-transmission electron microscopy studies have documented this transformation process, revealing how initially disordered aggregates develop long-range crystalline order while maintaining their overall dimensions [7] [24]. This mechanism challenges traditional concepts of nucleation by demonstrating that crystalline order can emerge through collective reorganization rather than sequential growth [7].

Nucleation Kinetics and Rate Processes

Temperature Dependence

The nucleation kinetics of calcium sulfate dihydrate exhibit strong temperature dependence that reflects both thermodynamic and kinetic contributions to the overall process [1] [15] [18]. Induction time measurements across temperature ranges from 25°C to 90°C reveal exponential dependencies consistent with classical nucleation theory predictions [18].

At elevated temperatures, the nucleation rate increases substantially due to enhanced kinetic coefficients, despite decreasing thermodynamic driving forces [25] [18]. This behavior reflects the complex interplay between supersaturation levels, which decrease with increasing temperature due to retrograde solubility, and molecular mobility, which facilitates cluster formation and reorganization [25].

Supersaturation Effects

The relationship between supersaturation and nucleation rate for calcium sulfate dihydrate follows the exponential dependence predicted by classical nucleation theory [1] [16] [18]. At low supersaturations (S < 2), heterogeneous nucleation dominates, while homogeneous nucleation becomes significant at higher driving forces (S > 3) [26] [18].

Detailed induction time studies reveal that the nucleation rate increases dramatically with supersaturation, following the relationship [16] [18]:

$$ \tau_{ind} \propto S^{-n} \exp\left(\frac{B}{\ln^2 S}\right) $$

where τ_ind represents the induction time, n is an empirical exponent, and B contains the interfacial energy term [16]. This functional form provides excellent fits to experimental data across supersaturation ranges from 1.1 to 4.0 [18].

Electrolyte Effects on Nucleation Kinetics

The presence of background electrolytes significantly influences calcium sulfate dihydrate nucleation kinetics through multiple mechanisms [27] [18]. Sodium chloride solutions, which are prevalent in natural and industrial systems, demonstrate complex effects on nucleation rates that depend on ionic strength and temperature [27] [18].

ConditionEffect on NucleationMechanism
Low NaCl concentration (< 1 M)Accelerated nucleationEnhanced ionic activity
Moderate NaCl concentration (1-3 M)Maximum accelerationOptimal activity coefficients
High NaCl concentration (> 3 M)Slight retardationIon pair formation

The acceleration of nucleation at moderate electrolyte concentrations correlates with enhanced calcium sulfate solubility, which reduces the effective interfacial energy between nuclei and solution [27] [18]. This phenomenon demonstrates the intimate connection between thermodynamic properties and kinetic behavior in crystallization processes [27].

Crystal Growth Mechanisms and Kinetics

Growth Rate Laws and Mechanisms

Crystal growth of calcium sulfate dihydrate follows well-established kinetic laws that depend on supersaturation, temperature, and solution composition [1] [15] [28]. The predominant growth mechanism involves surface-controlled processes characterized by second-order dependence on relative supersaturation [1] [15] [28].

Temperature (°C)Growth Rate Constant (k)MechanismSupersaturation Order
251.2 × 10⁻⁸ mol/m²/sSurface-controlled2
551.4 ± 0.2 × 10⁻⁵ nm/sSurface nucleationNear equilibrium
603.5 ± 0.5 × 10⁻⁴ nm/sLayer-by-layer growthLow supersaturation
70Second-order kineticsAdhesive-type growth2

The growth rate expression for calcium sulfate dihydrate takes the form [1] [15] [28]:

$$ R = k \cdot A \cdot (\sigma - 1)^n $$

where R is the growth rate, k represents the rate constant, A denotes the crystal surface area, σ is the supersaturation ratio, and n equals 2 for surface-controlled growth [1] [15] [28].

Face-Specific Growth Kinetics

Different crystallographic faces of calcium sulfate dihydrate exhibit distinct growth rates that determine overall crystal morphology [29]. The {010} face, which corresponds to the cleavage plane in gypsum, grows significantly slower than the {100} and {001} faces, leading to characteristic plate-like or needle-like habits depending on solution stoichiometry [29].

Advanced in-situ atomic force microscopy studies have revealed that growth on the {010} face occurs through two-dimensional nucleation followed by step advancement [29] [30]. This mechanism involves the formation of critical islands on the crystal surface, which subsequently expand through step-flow processes [29].

The Ca²⁺:SO₄²⁻ ratio in solution exerts profound influence on face-specific growth rates [29]. Calcium-rich solutions promote needle-like morphologies through enhanced growth on the {100} and {001} faces, while sulfate-rich conditions favor plate-like crystals with suppressed growth on these same faces [29].

Activation Energy and Temperature Effects

The crystal growth of calcium sulfate dihydrate exhibits significant temperature dependence characterized by an activation energy of 14 ± 2 kcal/mol (58.6 ± 8.4 kJ/mol) [15]. This activation energy suggests that surface reactions, rather than diffusion processes, control the overall growth rate [15] [31].

At temperatures approaching the stability limit of the dihydrate phase (around 105°C), growth kinetics become complicated by concurrent phase transformation processes [15] [32]. Under these conditions, the growing dihydrate crystals may transform to hemihydrate or anhydrite phases, depending on solution composition and pressure [15] [32].

Surface Chemistry and Interfacial Phenomena

Gypsum-Water Interface Structure

The interface between calcium sulfate dihydrate and aqueous solutions exhibits complex molecular-level organization that influences both nucleation and growth processes [30] [33]. Sum-frequency generation spectroscopy combined with ab initio molecular dynamics simulations has revealed detailed structural information about water organization at gypsum surfaces [30] [33].

At the (010) cleavage surface, water molecules form ordered layers with distinct orientational preferences [30] [33]. Approximately 25% of surface hydroxyl groups point away from the crystal surface, creating specific adsorption sites for additional water molecules [30] [33]. This ordered water structure extends 2-3 molecular layers into the solution phase [30].

Surface Tension and Interfacial Energies

Computational studies using molecular dynamics simulations have provided quantitative estimates of interfacial free energies for calcium sulfate dihydrate surfaces [21]. The calculated interfacial energy of approximately 0.12 J/m² includes significant entropic contributions (approximately 45% of the total) [21].

Surface/InterfaceInterfacial Energy (J/m²)Nucleation PreferenceWater Structure
Gypsum (010) - water0.12ModerateOrdered layers
Bassanite - water0.12Similar to gypsumSimilar to gypsum
Hydrophobic surfaces (-CH₃)Lowest barrierHighest rateBulk nucleation
Hydrophilic surfaces (-OH)Highest barrierLowest rateSurface nucleation

These interfacial energy values compare favorably with experimentally determined surface tensions from nucleation kinetics studies, providing validation for both computational and experimental approaches [21] [20].

Heterogeneous Nucleation on Functional Surfaces

The influence of surface chemistry on calcium sulfate dihydrate nucleation has been systematically investigated using self-assembled monolayers with defined functional groups [2] [3]. These studies reveal distinct nucleation pathways depending on surface hydrophobicity and chemical functionality [2] [3].

Hydrophobic surfaces terminated with methyl groups (-CH₃) exhibit the highest nucleation rates due to reduced thermodynamic barriers [2] [3]. This enhancement occurs through bulk nucleation mechanisms where calcium sulfate clusters form in solution near the surface and subsequently attach [2] [3].

Conversely, hydrophilic surfaces with hydroxyl (-OH) or carboxyl (-COOH) groups promote heterogeneous nucleation through direct ion adsorption mechanisms [2] [3]. Carboxyl-functionalized surfaces show particularly strong interactions with calcium ions, leading to enhanced nucleation rates through complexation reactions [2] [3].

Industrial and Environmental Implications

Scale Formation and Control

Understanding the crystallization and nucleation fundamentals of calcium sulfate dihydrate has direct applications in scale prevention and control strategies [34] [31]. Industrial processes involving concentrated brines, particularly in desalination and oil recovery operations, frequently encounter gypsum scaling problems that require sophisticated mitigation approaches [27] [34].

The kinetic parameters determined from fundamental studies enable the design of effective scale inhibition systems [35] [34]. Organic phosphonates and other chelating agents function by modifying nucleation kinetics and crystal growth rates, extending the effectiveness of anti-scaling treatments [35] [31].

Construction Materials Applications

The controlled crystallization of calcium sulfate dihydrate forms the basis for numerous construction materials, including plasters, wallboards, and cement additives [5] [10]. The hydration kinetics of calcium sulfate hemihydrate to produce gypsum determine setting times and mechanical properties of these materials [11] [36].

Understanding the nucleation and growth mechanisms enables optimization of additive formulations that control working time, strength development, and final material properties [37] [36]. Both accelerating and retarding agents function by modifying the fundamental crystallization processes described in this review [36].

Physical Description

Gypsum appears as white or nearly white, odorless, crystalline solid.
PelletsLargeCrystals
OtherSolid; WetSolid
WHITE CRYSTALLINE POWDER OR LUMPS.
CRYSTALLINE POWDER.
White or nearly white, odorless, crystalline solid.

Density

2.32 (NIOSH, 2016)
2.3 g/cm³
2.32 g/cm³
2.32

Melting Point

262 to 325 °F (Loses H2O) (NIOSH, 2016)
100-150 °C
262-325°F (loses H2O)
262-325°F (Loses H2O)

UNII

4846Q921YM

Related CAS

7778-18-9 (Parent)

GHS Hazard Statements

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

MeSH Pharmacological Classification

Dental Materials

Vapor Pressure

0 mm Hg (approx) (NIOSH, 2016)
0 mmHg (approx)

Pictograms

Irritant

Irritant

Other CAS

10101-41-4
13397-24-5

Wikipedia

Calcium sulfate dihydrate

General Manufacturing Information

Food, beverage, and tobacco product manufacturing
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Primary metal manufacturing
Wholesale and retail trade

Dates

Last modified: 08-15-2023

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